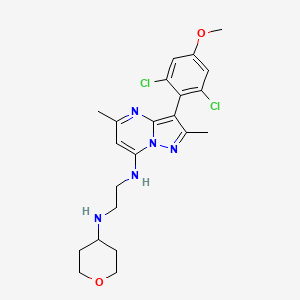
CP-671906
Descripción general
Descripción
1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo(1,5-a)pyrimidine core substituted with dichloromethoxyphenyl and tetrahydropyran groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo(1,5-a)pyrimidine core, followed by the introduction of the dichloromethoxyphenyl and tetrahydropyran groups. Key steps may include:
Formation of the pyrazolo(1,5-a)pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the dichloromethoxyphenyl group can be carried out using electrophilic aromatic substitution reactions.
Attachment of the tetrahydropyran group: This step may involve nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichloromethoxyphenyl and tetrahydropyran groups may enhance binding affinity and specificity, influencing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- **1,2-Ethanediamine, N-(3-(2,6-dichlorophenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)-
- **1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-furan-4-yl)-
Uniqueness
The uniqueness of 1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the dichloromethoxyphenyl group, in particular, may enhance its binding affinity and specificity in biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
332178-44-6 |
|---|---|
Fórmula molecular |
C22H27Cl2N5O2 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
N'-[3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N-(oxan-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H27Cl2N5O2/c1-13-10-19(26-7-6-25-15-4-8-31-9-5-15)29-22(27-13)20(14(2)28-29)21-17(23)11-16(30-3)12-18(21)24/h10-12,15,25-26H,4-9H2,1-3H3 |
Clave InChI |
CVABPTLRAQIZJU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCNC3CCOCC3)C)C4=C(C=C(C=C4Cl)OC)Cl |
SMILES canónico |
CC1=NC2=C(C(=NN2C(=C1)NCCNC3CCOCC3)C)C4=C(C=C(C=C4Cl)OC)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CP-671906; CP 671906; CP671906; UNII-GLZ1WA47Q8; CP-671906-01. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















